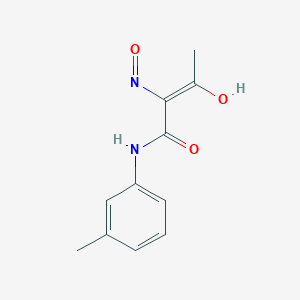
1,3-Propandiamin, N,N′′-1,2-ethandiylbis-, Polymer mit 2,4,6-trichlor-1,3-5-triazin, Reaktionsproduk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propandiamin, N,N′′-1,2-ethandiylbis-, Polymer mit 2,4,6-trichlor-1,3-5-triazin, Reaktionsprodukt is a complex polymer compound. It is known for its applications in various industries due to its unique chemical properties, including UV protection, thermal stabilization, and resistance to degradation .
Preparation Methods
The synthesis of this compound involves the reaction of 1,3-propanediamine, N,N′′-1,2-ethanediylbis-, with 2,4,6-trichlor-1,3,5-triazine, and N-butyl-2,2,6,6-tetramethyl-4-piperidinamine . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the polymerization process. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its properties.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, affecting its chemical behavior.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Propandiamin, N,N′′-1,2-ethandiylbis-, Polymer mit 2,4,6-trichlor-1,3-5-triazin, Reaktionsprodukt has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymers to enhance UV resistance and thermal stability.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to degradation.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb UV light and prevent degradation of materials. The molecular targets include the polymer chains in plastics, where it forms a protective barrier against UV radiation and thermal degradation. The pathways involved include the stabilization of free radicals and the prevention of oxidative damage .
Comparison with Similar Compounds
Compared to other similar compounds, 1,3-Propandiamin, N,N′′-1,2-ethandiylbis-, Polymer mit 2,4,6-trichlor-1,3-5-triazin, Reaktionsprodukt stands out due to its superior UV protection and thermal stability. Similar compounds include:
- N,N’'-1,2-Ethanediylbis-1,3-propanediamine polymer with 2,4,6-trichloro-1,3,5-triazine reaction products with N-butyl-2,2,6,6-tetramethyl-4-piperidinamine
- Tiangang HS-880
- Uvasorb HA 88
These compounds share similar properties but may differ in their specific applications and effectiveness in various industrial processes.
Properties
CAS No. |
136504-96-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




